molecular formula C15H20BF3O4 B13933147 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13933147
M. Wt: 332.12 g/mol
InChI Key: FSUPBBMBTABOCI-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoromethyl group and a methoxymethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a trifluoromethylated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-boron bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution of the methoxymethoxy group can lead to various substituted derivatives .

Scientific Research Applications

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and methoxymethoxy groups in 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to other boronic esters.

Properties

Molecular Formula

C15H20BF3O4

Molecular Weight

332.12 g/mol

IUPAC Name

2-[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-10(15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3

InChI Key

FSUPBBMBTABOCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCOC

Origin of Product

United States

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